Cas no 15606-89-0 (1,2-Oxathiolane,4-methyl-, 2,2-dioxide)

1,2-Oxathiolane,4-methyl-, 2,2-dioxide 化学的及び物理的性質
名前と識別子
-
- 1,2-Oxathiolane,4-methyl-, 2,2-dioxide
- 4-methyloxathiolane 2,2-dioxide
- 4-Methyl-[1,2]oxathiolan-2,2-dioxid
- 4-methyl-[1,2]oxathiolane-2,2-dioxide
- 4-Methyl-1,2-oxathiolan-2,2-dioxid
- 4-methyl-1,2-oxathiolane 2,2-dioxide
- AC1L66G4
- AC1Q6YV1
- AG-K-62347
- AR-1G3264
- CTK4C8949
- NSC48096
- starbld0039774
- 1,2-Oxathiolane, 4-methyl-, 2,2-dioxide
- DTXSID20286864
- MFCD30474767
- NSC-48096
- SY264357
- 15606-89-0
- SCHEMBL178184
-
- インチ: InChI=1S/C4H8O3S/c1-4-2-7-8(5,6)3-4/h4H,2-3H2,1H3
- InChIKey: KZDZUPGTYYIAAV-UHFFFAOYSA-N
- ほほえんだ: CC1COS(=O)(=O)C1
計算された属性
- せいみつぶんしりょう: 136.01944
- どういたいしつりょう: 136.019
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.28
- ふってん: 280.8°C at 760 mmHg
- フラッシュポイント: 123.6°C
- 屈折率: 1.458
- PSA: 43.37
- LogP: 1.06330
1,2-Oxathiolane,4-methyl-, 2,2-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1194041-1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 1g |
$1010 | 2024-07-20 | |
BAI LING WEI Technology Co., Ltd. | SY264357-1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | ≥95% | 1g |
¥ 8700 | 2022-03-03 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY264357-0.1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | ≥95% | 0.1g |
¥4750.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1194041-0.25g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 0.25g |
$870 | 2025-02-26 | |
eNovation Chemicals LLC | Y1194041-0.1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 0.1g |
$685 | 2025-02-25 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY264357-0.25g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | ≥95% | 0.25g |
¥7600.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY264357-1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | ≥95% | 1g |
¥19000.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1194041-0.25g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 0.25g |
$870 | 2024-07-20 | |
eNovation Chemicals LLC | Y1194041-1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 1g |
$1010 | 2025-02-26 | |
eNovation Chemicals LLC | Y1194041-0.1g |
4-Methyl-1,2-oxathiolane 2,2-Dioxide |
15606-89-0 | 95% | 0.1g |
$685 | 2025-02-26 |
1,2-Oxathiolane,4-methyl-, 2,2-dioxide 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
1,2-Oxathiolane,4-methyl-, 2,2-dioxideに関する追加情報
Professional Introduction to 1,2-Oxathiolane,4-methyl-, 2,2-dioxide (CAS No. 15606-89-0)
1,2-Oxathiolane,4-methyl-, 2,2-dioxide, identified by the Chemical Abstracts Service Number (CAS No.) 15606-89-0, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of oxathiolanes, which are sulfur-containing heterocycles with a unique structural framework. The presence of a methyl group at the 4-position and a dioxide moiety at the 2,2-position introduces specific chemical properties that make this compound of particular interest for various applications.
The structural integrity of 1,2-Oxathiolane,4-methyl-, 2,2-dioxide is characterized by a five-membered ring containing sulfur and oxygen atoms, with a methyl substituent at the fourth carbon and two oxygen atoms at the second position. This configuration imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry. The compound’s ability to participate in various chemical transformations has led to its exploration in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
In recent years, research into 1,2-Oxathiolane derivatives has seen considerable advancements due to their versatile applications. One notable area of interest is their role as catalysts or ligands in organic synthesis. The sulfur and oxygen atoms in these heterocycles can interact with transition metals, facilitating various catalytic processes such as cross-coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for the development of novel compounds.
Moreover, 1,2-Oxathiolane,4-methyl-, 2,2-dioxide has been investigated for its potential biological activities. Studies have suggested that oxathiolane derivatives exhibit properties that could be beneficial in medicinal chemistry. For instance, some derivatives have shown promise as antimicrobial agents or as modulators of enzyme activity. The unique electronic distribution within the ring system allows for interactions with biological targets, making these compounds attractive candidates for further pharmacological exploration.
The synthesis of 1,2-Oxathiolane derivatives has also been refined through modern methodologies. Advances in computational chemistry have enabled researchers to predict and optimize reaction pathways more efficiently. This has led to the development of greener synthetic routes that minimize waste and improve yields. Such innovations are crucial for sustainable chemistry and align with global efforts to reduce the environmental impact of chemical manufacturing.
Another emerging application of 1,2-Oxathiolane-based compounds is in materials science. The structural rigidity provided by the heterocyclic ring can be leveraged to design polymers or coatings with enhanced durability and functionality. For example, incorporating these derivatives into polymer matrices can improve thermal stability or mechanical strength. Additionally, their ability to absorb certain wavelengths of light makes them suitable for optoelectronic applications.
Recent research has also highlighted the role of 1,2-Oxathiolane derivatives in drug delivery systems. The ability to modify their solubility and bioavailability makes them promising candidates for encapsulating active pharmaceutical ingredients (APIs). This can enhance drug efficacy by ensuring controlled release profiles or by protecting sensitive molecules from degradation environments.
The industrial relevance of 1,2-Oxathiolane derivatives, including 1,2-Oxathiolane,4-methyl-, 2,-dioxide, continues to grow as new applications are discovered. Their versatility as intermediates in fine chemical synthesis ensures their continued use in pharmaceutical manufacturing. Furthermore, their potential as building blocks for advanced materials underscores their importance beyond traditional organic chemistry applications.
In conclusion,1,Oxathiolanemethyl-, 22dioxide(CAS No.)156068990isamultifacetedcompoundwithsignificantpotentialinvariousfieldsrangingfrompharmaceuticals tomaterialsscienceandcatalysis.Bysustainingresearcheffortsandinnovativeapproaches,thiscompoundscientificvalueisexpectedtoexpandfurthercontributingtoadvancesinmodernchemistryandtechnology.
15606-89-0 (1,2-Oxathiolane,4-methyl-, 2,2-dioxide) 関連製品
- 1120-71-4(1,3-Propanesultone)
- 1303973-00-3((3-fluoro-4-piperidyl)methanol)
- 165454-06-8(Cbz-NH-PEG2-CH2COOH)
- 1352415-05-4(1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester)
- 1260759-71-4(7-Chloroquinoline-8-carbaldehyde)
- 2022779-64-0(benzyl N-(4-ethyl-2-oxohexyl)carbamate)
- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)
- 138134-19-7(1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)
